molecular formula C7H3Cl2FO B180449 3,5-Dichloro-4-fluorobenzaldehyde CAS No. 117820-80-1

3,5-Dichloro-4-fluorobenzaldehyde

Cat. No. B180449
CAS RN: 117820-80-1
M. Wt: 193 g/mol
InChI Key: HQMAHFRNJCBIGV-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2FO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-fluorobenzaldehyde consists of a benzene ring with two chlorine atoms, one fluorine atom, and an aldehyde group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.

Scientific Research Applications

Analytical Chemistry and Derivatization

In analytical chemistry, derivatization is crucial for enhancing the detectability of certain compounds. 3,5-Dichloro-4-fluorobenzaldehyde acts as a derivatizing agent for various functional groups (e.g., amines, alcohols, thiols). By forming stable derivatives, researchers can improve the sensitivity and selectivity of analytical methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

These applications highlight the versatility of 3,5-Dichloro-4-fluorobenzaldehyde across different scientific fields. Researchers continue to explore its potential, uncovering new uses and optimizing its properties for specific applications . If you need further information or have additional questions, feel free to ask!

Safety and Hazards

3,5-Dichloro-4-fluorobenzaldehyde is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,5-dichloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMAHFRNJCBIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556160
Record name 3,5-Dichloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-fluorobenzaldehyde

CAS RN

117820-80-1
Record name 3,5-Dichloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-4-fluorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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